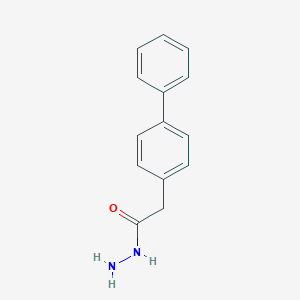

2-(4-Phenylphenyl)acetohydrazide

説明

Contextualization of Hydrazide Derivatives in Contemporary Chemical and Biological Sciences

Hydrazides are a class of organic compounds characterized by the functional group -CONHNH2. rjptonline.org This group is a cornerstone in medicinal and organic chemistry due to its versatile reactivity and the wide range of biological activities exhibited by its derivatives. rjptonline.orgmdpi.com The presence of both nucleophilic and electrophilic sites allows hydrazides to serve as key intermediates in the synthesis of various heterocyclic compounds, such as pyrazoles, oxadiazoles, and triazoles. mdpi.commdpi.com

Historically, hydrazide derivatives have been integral to the development of significant pharmaceuticals. For instance, isoniazid, a hydrazide of isonicotinic acid, has been a primary drug for treating tuberculosis since the mid-20th century. rjptonline.orgmdpi.com Other examples include isocarboxazid, used as an antidepressant, and benserazide, an anti-Parkinsonian agent. mdpi.com

The continued interest in hydrazide derivatives is fueled by the pressing need for new therapeutic agents to combat drug-resistant pathogens and various chronic diseases. mdpi.com Researchers are actively exploring hydrazide derivatives for a multitude of pharmacological applications. tpcj.orgnih.govnih.gov These include antimicrobial, anticancer, anti-inflammatory, antiviral, and antioxidant activities, highlighting the broad therapeutic potential of this class of compounds. mdpi.comtpcj.orgnih.gov The ability of the hydrazone group (-NHN=CH-) to act as a bioisostere for the carbonyl group in drug molecules further enhances their value in drug design and development. tpcj.org

The general synthesis of hydrazides typically involves the reaction of an ester, anhydride (B1165640), or acyl chloride with hydrazine (B178648) hydrate (B1144303). mdpi.com This straightforward synthesis allows for the creation of a diverse library of hydrazide derivatives for biological screening. mdpi.com

Significance of 2-(4-Phenylphenyl)acetohydrazide as a Research Probe and Lead Structure

While extensive research has been conducted on hydrazide derivatives as a broad class, this compound stands out as a specific molecule with potential as a research probe and a lead structure in drug discovery. Its biphenyl (B1667301) group is a common feature in many biologically active compounds, suggesting that this compound could serve as a valuable scaffold for developing new therapeutic agents.

The synthesis of related acetohydrazide compounds has been reported in the literature. For example, 2-(4-methylphenyl)acetohydrazide (B1298582) is synthesized by reacting methyl (4-methylphenyl)acetate with hydrazine hydrate in methanol (B129727) at room temperature. researchgate.net This suggests a similar and accessible synthetic route for this compound.

The true significance of this compound lies in its potential for modification and derivatization. The hydrazide functional group can be readily reacted with various aldehydes and ketones to form hydrazones, a class of compounds known for their diverse biological activities. scispace.com This makes this compound a versatile building block for combinatorial chemistry and the generation of new chemical entities for high-throughput screening.

Research into similar structures provides insight into the potential applications of this compound. For instance, the synthesis and biological evaluation of various arylacetohydrazides and their subsequent hydrazone derivatives have demonstrated activities ranging from antimicrobial to anticancer. The biphenyl moiety in this compound could enhance these activities or confer novel properties due to its lipophilicity and ability to participate in π-π stacking interactions with biological targets.

Although specific, comprehensive studies on the biological profile of this compound are not widely published, its structural components suggest it is a promising candidate for further investigation. Its role as a lead structure would involve using it as a starting point for chemical modifications to optimize its biological activity, selectivity, and pharmacokinetic properties.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-(4-phenylphenyl)acetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O/c15-16-14(17)10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h1-9H,10,15H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLSJQOUEHHYKAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)CC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70397510 | |

| Record name | 2-(4-phenylphenyl)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70397510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139277-58-0 | |

| Record name | 2-(4-phenylphenyl)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70397510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for 2-(4-Phenylphenyl)acetohydrazide and Related Scaffolds

The creation of this compound and similar structures relies on both time-tested conventional methods and modern, efficiency-focused approaches.

The traditional synthesis of this compound typically involves a two-step process. neliti.comjaptronline.com The first step is the esterification of a carboxylic acid precursor, such as 4-biphenylacetic acid, often using an alcohol like methanol (B129727) in the presence of an acid catalyst like concentrated sulfuric acid, which is heated under reflux. nih.govchemmethod.com The resulting ester, for instance, methyl 4-biphenylacetate, is then treated with hydrazine (B178648) hydrate (B1144303) to yield the final acetohydrazide product. nih.govchemicalbook.com This hydrazinolysis step is also commonly carried out under reflux conditions. nih.gov

Another established route to obtain the precursor 4-biphenylacetic acid starts with the reduction of 4-nitrophenylacetic acid using a palladium-carbon catalyst to produce 4-aminophenylacetic acid. chemicalbook.comgoogle.com This intermediate is then reacted with benzene (B151609) in the presence of sodium nitrite (B80452) and an acid to form 4-biphenylacetic acid. chemicalbook.comgoogle.com A different approach involves the Friedel-Crafts reaction of biphenyl (B1667301) with ethyl α-chloro-α-(methylthio)acetate to yield ethyl 2-methylthio-2-(4-biphenylyl)acetate. koreascience.kr Subsequent desulfurization with zinc dust in acetic acid, followed by hydrolysis, also produces 4-biphenylacetic acid. koreascience.kr

Table 1: Conventional Synthesis of this compound

| Step | Reactants | Reagents/Conditions | Product |

|---|---|---|---|

| 1 | 4-Biphenylacetic acid, Methanol | Conc. H₂SO₄, Reflux | Methyl 4-biphenylacetate |

| 2 | Methyl 4-biphenylacetate, Hydrazine hydrate | Reflux | This compound |

| Alternative Route to Precursor | |||

| 1a | 4-Nitrophenylacetic acid | Pd/C catalyst | 4-Aminophenylacetic acid |

| 1b | 4-Aminophenylacetic acid, Benzene | NaNO₂, Acid | 4-Biphenylacetic acid |

In recent years, microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. neliti.comjaptronline.comnih.gov The synthesis of hydrazides, including this compound, has benefited significantly from this technology. neliti.commdpi.com

Microwave irradiation can facilitate the direct, one-step synthesis of acid hydrazides from their corresponding acids and hydrazine hydrate, sometimes in the absence of a solvent. neliti.comnih.gov This method is noted for its simplicity and efficiency. nih.gov For instance, various acid hydrazides have been successfully synthesized in high yields (82-96%) with reaction times as short as 4-12 minutes under microwave irradiation. nih.gov This contrasts sharply with the multi-hour refluxing typically required in conventional methods. nih.gov The use of microwave heating can also be applied to the synthesis of precursors and subsequent derivatization steps, such as the formation of Schiff bases and 1,3,4-oxadiazoles. chemmethod.comasianpubs.orgresearchgate.net

Table 2: Comparison of Conventional vs. Microwave-Assisted Hydrazide Synthesis

| Method | Reaction Steps | Reaction Time | Yield | Key Advantages |

|---|---|---|---|---|

| Conventional | Two steps (esterification, then hydrazinolysis) | 13.5 - 30 hours | Good to Excellent | Well-established |

| Microwave-Assisted | One step (direct from acid) | 3 - 12 minutes | Excellent (often >80%) | Rapid, High yield, Simpler work-up, Greener |

Derivatization Strategies and Analogue Synthesis

The core structure of this compound offers multiple sites for modification, allowing for the synthesis of a vast library of analogues with potentially diverse properties.

The biphenyl ring system and the acetohydrazide functional group are prime targets for introducing various substituents to modulate the molecule's characteristics. The Suzuki-Miyaura cross-coupling reaction is a prominent method for synthesizing substituted biphenyl derivatives, which can then be converted into the corresponding acetohydrazides. researchgate.netasianpubs.org This palladium-catalyzed reaction allows for the coupling of a wide range of boronic acids with aryl halides, providing access to a diverse array of substituted biphenyl scaffolds. researchgate.netasianpubs.orgnih.gov

Furthermore, the amino group of the acetohydrazide can be a point of derivatization. For example, it can react with various electrophiles to introduce new functional groups. The synthesis of pyrazine (B50134) derivatives can be achieved through a sequence starting with the diazidation of N-allyl malonamides followed by cyclization. rsc.org Additionally, the synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides has been accomplished via a Suzuki cross-coupling reaction. mdpi.com

A common and highly effective derivatization strategy for this compound involves the condensation of its terminal amino group with various aldehydes and ketones to form hydrazide-hydrazones. researchgate.netresearchgate.net This reaction is typically straightforward, often carried out by refluxing the hydrazide and the carbonyl compound in a suitable solvent like ethanol. researchgate.netmdpi.com Microwave-assisted methods have also been successfully employed to expedite the synthesis of these hydrazone derivatives, resulting in shorter reaction times and higher yields. mdpi.com

These hydrazide-hydrazones can serve as precursors for further cyclization reactions to generate various heterocyclic systems. For example, reaction with acetic anhydride (B1165640) can lead to the formation of 1,3,4-oxadiazole (B1194373) derivatives. chemmethod.com Similarly, reactions with other bifunctional reagents can yield a variety of heterocyclic structures. nih.gov The formation of N,N′-disulfanediyl-bis(N′-((E)-benzylidene)acetohydrazide) from (E)-N′-benzylideneacetohydrazide and elemental sulfur highlights another avenue for creating complex conjugates. nih.gov

Table 3: Examples of Hydrazide-Hydrazone Derivatives and Conjugates

| Reactant 1 | Reactant 2 | Product Type |

|---|---|---|

| This compound | Substituted Aldehydes/Ketones | Hydrazide-Hydrazones |

| Hydrazide-Hydrazone | Acetic Anhydride | 1,3,4-Oxadiazole |

| (E)-N′-benzylideneacetohydrazide | Elemental Sulfur (S₈) | N,N′-disulfanediyl-bis(N′-((E)-benzylidene)acetohydrazide) |

Reaction Mechanisms and Mechanistic Studies Relevant to Synthesis

Understanding the reaction mechanisms is crucial for optimizing synthetic routes and predicting product outcomes. The formation of hydrazides from esters and hydrazine hydrate proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of hydrazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the alcohol's leaving group.

The formation of hydrazide-hydrazones from hydrazides and aldehydes or ketones is a condensation reaction. The reaction is often acid-catalyzed and involves the initial nucleophilic attack of the terminal nitrogen of the hydrazide onto the carbonyl carbon of the aldehyde or ketone, forming a carbinolamine intermediate. acs.org This intermediate then dehydrates to form the final hydrazone with its characteristic C=N bond. acs.org DFT calculations have been used to study the hydrolysis of hydrazones, which is the reverse of their formation, and these studies suggest a mechanism involving proton transfer steps. acs.org

Mechanistic studies of related reactions, such as the hydrazide-catalyzed enantioselective Diels-Alder reaction, have shown that the formation of reactive iminium species and the hydrolysis of product iminium intermediates are very rapid, with the cycloaddition being the rate-limiting step. nih.govacs.org While not directly the synthesis of this compound, these studies provide valuable insights into the reactivity of the hydrazide functional group.

Biological Activity and Pharmacological Profiling

Enzyme Inhibition Potency of 2-(4-Phenylphenyl)acetohydrazide

This compound is recognized for its capacity as an enzyme inhibitor, a characteristic attributed to its hydrazide functional group. Its potency is most pronounced against Plasma Amine Oxidase (PAO), also known as Vascular Adhesion Protein-1 (VAP-1).

VAP-1 is a crucial enzyme that participates in the trafficking of leukocytes and the metabolism of amine compounds. nih.gov The inhibition of this enzyme is a key therapeutic strategy for a variety of inflammatory diseases. nih.gov Inhibitors targeting the VAP-1 active site have historically been designed to be irreversible or slowly reversible. nih.gov

The inhibitory action of this compound against VAP-1 is understood to be mechanism-based, characteristic of many hydrazide and hydrazine (B178648) derivatives. nih.govresearchgate.net This process involves the formation of a stable, covalent bond with the enzyme's active site. The VAP-1 active site contains a critical topaquinone (B1675334) (TPQ) cofactor, which is the primary target for this class of inhibitors. nih.gov

The general mechanism proceeds as follows:

The hydrazide inhibitor, possessing a structural resemblance to the enzyme's natural substrates, binds to the active site.

The nucleophilic hydrazine moiety attacks the electrophilic C5 carbon of the TPQ cofactor.

This interaction leads to the formation of a covalent hydrazone adduct.

This binding is classified as irreversible because the resulting enzyme-inhibitor complex is highly stable, and the restoration of enzyme activity typically requires the synthesis of new enzyme molecules. nih.gov This mode of action results in a prolonged duration of inhibition, which is a significant feature for therapeutic applications.

For illustrative purposes, the table below presents kinetic data for other hydrazine compounds known to inhibit VAP-1.

| Inhibitor | Target Enzyme | Reported Potency |

|---|---|---|

| Hydralazine | VAP-1 (bovine) | 20x more potent than semicarbazide (B1199961) researchgate.net |

| Phenylhydrazine | VAP-1 (bovine) | >100x more potent than semicarbazide researchgate.net |

| Phenelzine | VAP-1 (bovine) | >100x more potent than semicarbazide researchgate.net |

A critical aspect of a VAP-1 inhibitor's pharmacological profile is its selectivity. High selectivity for VAP-1 over other related amine oxidases, such as Monoamine Oxidase A (MAO-A), Monoamine Oxidase B (MAO-B), and Diamine Oxidase (DAO), is essential to minimize off-target effects. Hydrazine and hydrazide derivatives are known inhibitors of MAO enzymes, often acting irreversibly. nih.gov

The development of selective VAP-1 inhibitors is a key objective in medicinal chemistry. nih.gov Research has shown that modifications to the structure of hydrazine-based inhibitors, such as increasing the ligand size or methylating the hydrazine nitrogen, can significantly improve selectivity for VAP-1 over MAOs. nih.gov While a specific selectivity profile for this compound is not documented in the reviewed literature, its larger biphenyl (B1667301) structure suggests a potential for higher selectivity compared to smaller, less complex hydrazine molecules.

The table below illustrates the typical selectivity data sought for VAP-1 inhibitors, showing excellent discrimination for a novel pyridazinone inhibitor series over other amine oxidases.

| Compound Class | VAP-1 Inhibition | MAO-A/B Inhibition | DAO Inhibition |

|---|---|---|---|

| Novel Pyridazinones | High Potency (nM range) nih.gov | Excellent Specificity nih.gov | Excellent Specificity nih.gov |

Inhibition of Plasma Amine Oxidase (PAO) / Vascular Adhesion Protein-1 (VAP-1)

Biological Implications and Therapeutic Prospects

The inhibition of VAP-1 by compounds like this compound has significant biological consequences, particularly in the context of inflammation.

VAP-1 plays a dual role in inflammation. It functions as an adhesion molecule on the surface of endothelial cells, mediating the migration of leukocytes (such as granulocytes and monocytes) from the bloodstream to sites of inflammation. nih.govnih.gov Secondly, its enzymatic activity produces hydrogen peroxide and aldehydes, which can increase oxidative stress and further promote inflammation. nih.govfrontiersin.org

By inhibiting the enzymatic activity of VAP-1, an inhibitor like this compound can interfere with these pathological processes. Inhibition of VAP-1 has been demonstrated to reduce leukocyte recruitment to inflamed tissues. nih.govnih.gov This anti-inflammatory effect makes VAP-1 inhibitors promising therapeutic agents for a range of conditions characterized by excessive or chronic inflammation. nih.govfrontiersin.org

Compound Reference Table

Potential Applications in Cancer Research and Disease Models

There is currently a lack of specific published research detailing the evaluation of This compound in cancer cell lines or its application in disease models. The anticancer potential of a compound is typically established through a series of in vitro and in vivo studies that assess its cytotoxicity against various cancer cell lines, its mechanism of action, and its efficacy and safety in animal models of disease. Without such studies, any discussion of its potential applications in cancer research would be purely speculative.

Other Potential Biological Targets (e.g., Laccase)

Similarly, there is no specific information available in the reviewed scientific literature regarding the interaction of This compound with other potential biological targets, such as the enzyme laccase. The investigation of a compound's activity against specific enzymes or receptors is a critical step in understanding its pharmacological profile and identifying potential therapeutic uses or off-target effects. The absence of such data for this compound means that its inhibitory or modulatory effects on biological targets like laccase have not been characterized.

Structure Activity Relationship Sar Studies and Molecular Recognition

Correlation of Chemical Structure with Biological Efficacy

To establish a correlation between the chemical structure of 2-(4-Phenylphenyl)acetohydrazide derivatives and their biological efficacy, a library of analogs would need to be synthesized and tested against a specific biological target. For example, if the target were a particular enzyme, researchers would measure the inhibitory concentration (IC50) or inhibition constant (Ki) for each derivative. The biological data would then be compared to the structural modifications to identify trends. For instance, the introduction of a hydroxyl group at a specific position on the biphenyl (B1667301) ring might increase activity, while a bulky alkyl group might decrease it. Without such a foundational study on a series of this compound derivatives, it is not possible to provide a meaningful discussion on this topic.

Identification of Pharmacophoric Features and Key Structural Motifs

A pharmacophore is the three-dimensional arrangement of essential features in a molecule that is responsible for its biological activity. The identification of the pharmacophore for this compound would require data from a set of active and inactive analogs. Computational modeling techniques are often employed to build a pharmacophore model. This model would highlight key features such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers, and their spatial relationships. For the this compound scaffold, key motifs would likely include the biphenyl group, the acetohydrazide linker, and any substituents on the aromatic rings. However, without experimental data on a range of derivatives, any proposed pharmacophore would be purely speculative.

Impact of Substituent Modifications on Inhibitory Profile

Understanding the impact of modifying substituents on the inhibitory profile of this compound is a critical component of SAR. This involves systematically altering the substituents on the biphenyl ring system and observing the effect on biological activity. For example, studies on other classes of biphenyl derivatives have shown that the position, size, and electronic properties (electron-donating or electron-withdrawing) of substituents can dramatically influence potency and selectivity.

To illustrate this for this compound, one would need experimental data from a series of compounds, as shown in the hypothetical table below.

Hypothetical Data Table on the Impact of Substituent Modifications:

| Compound ID | R1-Substituent (Position) | R2-Substituent (Position) | Biological Activity (e.g., IC50 in µM) |

| 1 | H | H | 10.5 |

| 2 | 4'-Chloro | H | 5.2 |

| 3 | 3'-Nitro | H | 15.8 |

| 4 | 4'-Methoxy | H | 8.1 |

| 5 | H | 3-Fluoro | 7.9 |

This table is for illustrative purposes only and is not based on actual experimental data for this compound derivatives.

Such a table would allow for a detailed analysis of how different substituents affect activity. For instance, in this hypothetical example, a chloro-substituent at the 4'-position appears to enhance activity, while a nitro-substituent at the 3'-position is detrimental. The lack of published research providing this type of data for this compound and its analogs makes it impossible to conduct a scientifically accurate analysis of its SAR.

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Investigations of 2-(4-Phenylphenyl)acetohydrazide and Its Analogues

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is instrumental in understanding the interaction between a ligand, such as a derivative of this compound, and a biological target, typically a protein or enzyme.

Research has shown that analogues of this compound are promising candidates for enzyme inhibition. For instance, in studies involving dipeptidyl peptidase-4 (DPP-4), an enzyme implicated in type 2 diabetes, novel pyridazine-acetohydrazide hybrids have been designed and evaluated. researchgate.netnih.gov Molecular docking of these compounds revealed significant binding affinities and interactions with the active residues of the DPP-4 enzyme. nih.gov Specifically, certain derivatives demonstrated strong interactions, which were later correlated with potent in vitro inhibitory activity. researchgate.netnih.gov

Similarly, docking studies have been employed to evaluate the potential of related hydrazide derivatives as inhibitors for other enzymes, such as α-amylase and butyrylcholinesterase. researchgate.nethilarispublisher.com The binding energies and interaction modes predicted by docking simulations provide crucial insights into the structural requirements for effective inhibition. researchgate.net For example, the presence of specific substituents on the phenyl rings can significantly influence the binding affinity, with some compounds showing better binding energies than standard drugs. researchgate.net

The following table summarizes representative findings from molecular docking studies on analogues related to the this compound scaffold.

| Target Enzyme | Compound Type | Key Findings | Reference |

| Dipeptidyl peptidase-4 (DPP-4) | Pyridazine-acetohydrazide hybrids | Strong binding affinity and interaction with active site residues. | researchgate.netnih.gov |

| α-Amylase | Hydrazide derivatives | Significant inhibitory activity with favorable binding energies. | researchgate.net |

| Butyrylcholinesterase | Substituted benzamides | Excellent inhibitory potential with strong arene-arene interactions. | hilarispublisher.com |

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, stability, and reactivity of molecules. chemijournal.comnih.govresearchgate.net These methods allow for the calculation of various molecular properties, such as optimized geometry, vibrational frequencies, and electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). nih.gov

For derivatives of this compound, DFT calculations provide a deeper understanding of their chemical behavior. The energy gap between the HOMO and LUMO is a critical parameter, as it relates to the molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests that the molecule is more reactive and polarizable.

Studies on related hydrazone and thiazole-pyrazole compounds have utilized DFT to correlate theoretical calculations with experimental data from techniques like FT-IR and FT-Raman spectroscopy. chemijournal.comnih.gov The calculated vibrational frequencies, after appropriate scaling, generally show good agreement with experimental values, validating the computational model. chemijournal.comresearchgate.net Furthermore, Natural Bond Orbital (NBO) analysis can reveal details about intramolecular charge transfer and the nature of chemical bonds within the molecule. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.commdpi.com This approach is invaluable for predicting the activity of new, unsynthesized compounds and for optimizing the structure of existing ones to enhance their therapeutic effects. arxiv.orgresearchgate.net

QSAR studies on hydrazide derivatives have successfully correlated various physicochemical descriptors with their antimicrobial activities. nih.govnih.gov For instance, models have been developed that link parameters such as hydrophobicity (ClogP), aqueous solubility (LogS), molar refractivity, and topological polar surface area to the antibacterial and antifungal potency of these compounds. nih.gov The statistical significance of these models, often validated through high correlation coefficients (r²) and cross-validation (q²), demonstrates their predictive power. researchgate.netnih.gov

Multi-target QSAR (mt-QSAR) models have also been employed, proving effective in describing the broad-spectrum antimicrobial activity of hydrazides. nih.gov These models have highlighted the importance of topological parameters, such as the second-order molecular connectivity index (²χ) and the third-order Kier's alpha shape index (κα₃), in determining antimicrobial efficacy. nih.gov Such insights are crucial for the rational design of new antibacterial and antifungal agents based on the this compound scaffold. imrpress.comelsevierpure.com

The table below presents key parameters from a representative QSAR study on antibacterial hydrazone derivatives.

| Microorganism | Correlation Coefficient (r) | Key Descriptors | Reference |

| A. tumefaciens | 0.983 | ClogP, LogS, Molar Refractivity | nih.gov |

| C. fascians | 0.914 | ClogP, LogS, Molar Refractivity | nih.gov |

| E. carotovora | 0.960 | ClogP, LogS, Molar Refractivity | nih.gov |

| P. solanacearum | 0.958 | ClogP, LogS, Molar Refractivity | nih.gov |

Computer-Aided Drug Design and Virtual Screening Strategies

Computer-Aided Drug Design (CADD) encompasses a range of computational techniques used to accelerate the drug discovery process. mdpi.commdpi.comresearchgate.netnih.gov Virtual screening, a key component of CADD, involves the computational screening of large libraries of chemical compounds to identify those that are most likely to bind to a drug target. frontiersin.orgresearchgate.netnih.gov

The this compound scaffold is an excellent starting point for generating virtual compound libraries. researchgate.net By using this core structure and applying various chemical modifications, vast libraries of potential drug candidates can be created and screened in silico. nih.gov This approach significantly reduces the time and cost associated with traditional high-throughput screening.

Virtual screening campaigns often employ a hierarchical filtering process. frontiersin.org Initially, a large number of compounds are docked using a fast but less accurate method (High-Throughput Virtual Screening, HTVS). The hits from this stage are then subjected to more rigorous and accurate docking protocols, such as Standard Precision (SP) and Extra Precision (XP) docking. frontiersin.orgnih.gov This multi-step process helps to narrow down the number of compounds for further experimental validation. frontiersin.org

Pharmacophore modeling is another powerful CADD tool used in conjunction with virtual screening. nih.govresearchgate.net A pharmacophore model defines the essential three-dimensional arrangement of functional groups necessary for biological activity. By screening compound databases against a validated pharmacophore model, researchers can identify structurally diverse molecules that are likely to be active. researchgate.net This strategy has been successfully applied to identify novel inhibitors for various therapeutic targets. researchgate.net

Analytical and Spectroscopic Characterization Methodologies for Research Purity and Structure

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Assay Development

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for determining the purity of 2-(4-Phenylphenyl)acetohydrazide and for the development of quantitative assays. The purity of synthesized compounds is often checked by Thin Layer Chromatography (TLC) on silica (B1680970) gel G plates. arastirmax.com For instance, a common solvent system for TLC analysis is a mixture of n-Hexane and ethyl acetate (B1210297) in a 1:3 ratio, or methanol (B129727) and chloroform (B151607) in a 1:9 ratio. arastirmax.com

In HPLC, the compound is dissolved in a suitable solvent and injected into a column packed with a stationary phase. A liquid mobile phase is then pumped through the column, and the separation of the components in the mixture is achieved based on their differential partitioning between the stationary and mobile phases. The retention time, the time it takes for the compound to travel through the column, is a characteristic feature that can be used for identification. The purity is determined by the area of the peak corresponding to this compound relative to the total area of all peaks in the chromatogram.

While specific HPLC methods for this compound are not extensively detailed in the provided results, the general principles of HPLC for purity assessment of related hydrazide derivatives are well-established. The development of a robust HPLC method would involve optimizing parameters such as the column type (e.g., C18), the mobile phase composition (e.g., a gradient of acetonitrile (B52724) and water), the flow rate, and the detection wavelength (typically in the UV region, where the phenyl rings would exhibit strong absorbance).

| Parameter | Typical Value/Condition |

| Stationary Phase | Silica Gel G (TLC) |

| Mobile Phase (TLC) | n-Hexane:Ethyl Acetate (1:3) or Methanol:Chloroform (1:9) |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformation Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of this compound. slideshare.netresearchgate.netethernet.edu.etd-nb.infoslideshare.net Both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments are employed for complete structural assignment. researchgate.netnih.gov

In ¹H NMR spectroscopy of hydrazide derivatives, the protons of the NH and NH₂ groups typically appear as singlets in the downfield region of the spectrum. nih.gov For instance, in related 2-phenylacetohydrazide (B146101) derivatives, broad singlets corresponding to keto-OH and NH protons have been observed, indicating the existence of keto-enol tautomers in solution. nih.gov The aromatic protons of the two phenyl rings in this compound would resonate in the aromatic region (typically δ 7-8 ppm), and their splitting patterns would provide information about the substitution pattern. The methylene (B1212753) (-CH₂-) protons adjacent to the carbonyl group would appear as a singlet, typically in the range of δ 3.5-4.0 ppm.

¹³C NMR spectroscopy provides information about the carbon framework of the molecule. The carbonyl carbon of the hydrazide group is particularly characteristic and resonates at a low field (typically δ 165-175 ppm). The signals for the aromatic carbons can also be assigned based on their chemical shifts and by using techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), which correlate carbon atoms with their attached protons.

| Nucleus | Typical Chemical Shift Range (ppm) | Multiplicity |

| NH, NH₂ | Downfield region | Singlet |

| Aromatic CH | 7.0 - 8.0 | Multiplet |

| -CH₂- | 3.5 - 4.0 | Singlet |

| C=O | 165 - 175 | - |

| Aromatic C | 120 - 150 | - |

Infrared (IR) Spectroscopy for Functional Group Identification in Reaction Products

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound and its reaction products. arastirmax.comnih.govresearchgate.net The IR spectrum shows absorption bands at specific frequencies corresponding to the vibrations of different chemical bonds. pressbooks.publibretexts.orglibretexts.org

For this compound, the characteristic IR absorption bands would include:

N-H stretching: The N-H bonds of the hydrazide group give rise to absorptions in the range of 3100-3500 cm⁻¹. Primary amines (R-NH₂) typically show two bands in this region. libretexts.org

C=O stretching: A strong absorption band corresponding to the carbonyl group (C=O) of the hydrazide is expected in the region of 1630-1680 cm⁻¹. nih.govlibretexts.org For example, synthesized hydrazides have shown a carbonyl function band in the 1664-1645 cm⁻¹ region. nih.gov

C-H stretching: The aromatic C-H stretching vibrations are observed around 3000-3100 cm⁻¹, while the aliphatic C-H stretching of the methylene group appears just below 3000 cm⁻¹.

C=C stretching: The stretching vibrations of the carbon-carbon double bonds in the phenyl rings typically appear in the 1450-1600 cm⁻¹ region.

The presence and position of these characteristic bands in the IR spectrum provide strong evidence for the successful synthesis of the target molecule and can be used to monitor the progress of reactions.

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

| N-H (stretch) | 3100 - 3500 |

| C=O (stretch) | 1630 - 1680 |

| Aromatic C-H (stretch) | 3000 - 3100 |

| Aliphatic C-H (stretch) | < 3000 |

| Aromatic C=C (stretch) | 1450 - 1600 |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for the unequivocal confirmation of the elemental composition and molecular formula of this compound. nih.govnih.gov HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, often to within a few parts per million (ppm) of the theoretical value. nih.gov

This level of accuracy allows for the unambiguous determination of the elemental formula, as very few combinations of atoms will have the same exact mass. For this compound (C₁₄H₁₄N₂O), the theoretical monoisotopic mass can be calculated with high precision. The experimental value obtained from HRMS analysis should match this theoretical value closely, providing definitive proof of the compound's identity.

In addition to the molecular ion, HRMS can also provide information about the fragmentation pattern of the molecule, which can further support the proposed structure. The fragmentation of this compound under mass spectrometric conditions would likely involve cleavage of the amide bond and fragmentation of the biphenyl (B1667301) moiety, providing additional structural confirmation.

| Analytical Technique | Information Obtained |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantitative analysis |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed molecular structure and conformation |

| Infrared (IR) Spectroscopy | Identification of key functional groups |

| High-Resolution Mass Spectrometry (HRMS) | Accurate mass and elemental composition |

Future Directions and Advanced Research Considerations

Rational Design of Next-Generation Inhibitors Based on 2-(4-Phenylphenyl)acetohydrazide Scaffold

The compound this compound has been identified as a covalent inhibitor of Vascular Adhesion Protein-1 (VAP-1), an enzyme also known as Primary Amine Oxidase (PAO). researchgate.netresearchgate.net VAP-1 is a significant drug target due to its involvement in leukocyte trafficking and its association with inflammatory conditions and vascular diseases. researchgate.netresearchgate.net The inhibitory action of this compound on VAP-1 has established its scaffold as a valuable template for the rational design of new, more potent, and selective inhibitors. researchgate.netresearchgate.net

Structure-activity relationship (SAR) studies on related scaffolds have provided critical insights for designing next-generation inhibitors. For instance, research on glycine (B1666218) amide derivatives, developed as novel VAP-1 inhibitors, highlights key structural modifications that enhance efficacy. These studies revealed that converting the primary hydrazide into a tertiary amide is crucial for improving stability in biological matrices like rat blood. Furthermore, the positioning of substituents on the phenyl rings significantly influences the inhibitory activity against VAP-1. These findings have led to the identification of orally active compounds with superior VAP-1 inhibitory effects, demonstrating a clear path for optimizing the original this compound structure. researchgate.net The design process focuses on modifying the biphenyl (B1667301) group and the acetohydrazide linker to achieve better binding affinity within the enzyme's active site and improved pharmacokinetic properties.

In Vivo Efficacy and Preclinical Evaluation of Optimized Derivatives

The successful rational design of inhibitors based on the this compound scaffold has led to derivatives with promising preclinical data. The translation from in vitro activity to in vivo efficacy is a critical step in drug development. Optimized glycine amide derivatives, which stem from the foundational knowledge of hydrazide-based inhibitors, have been evaluated in animal models. researchgate.net

One such derivative, compound 4g from a series of glycine amide VAP-1 inhibitors, has demonstrated significant efficacy in preclinical studies. Following oral administration to rats at a dose of 1 mg/kg, this compound achieved a 60% inhibition of VAP-1 activity in plasma. researchgate.net This result is particularly noteworthy as it confirms that the structural modifications not only enhanced potency but also conferred oral bioavailability, a highly desirable characteristic for clinical candidates. The preclinical evaluation of these optimized derivatives provides strong validation for the therapeutic potential of this chemical class and encourages further development toward clinical trials.

Below is a table summarizing the preclinical efficacy of an optimized derivative.

| Compound | Administration Route | Dose | Species | Efficacy | Reference |

|---|

| Glycine amide derivative 4g | Oral | 1 mg/kg | Rat | 60% inhibition of plasma VAP-1 | researchgate.net |

Exploration of Novel Biological Targets Beyond Amine Oxidases

While the primary and most studied biological target for this compound and its analogs is the amine oxidase VAP-1, the versatility of the hydrazide scaffold lends itself to the exploration of other therapeutic targets. researchgate.net Research has confirmed its activity against VAP-1 and also evaluated its selectivity against other related enzymes, such as monoamine oxidase (MAO) A and B. researchgate.net

Beyond amine oxidases, patent literature indicates that the this compound structure has been considered in the context of developing GABA-A receptor modulators. google.com The GABA-A receptor is a well-established target for treating a range of neurological and psychiatric disorders, including anxiety and epilepsy. The potential for this scaffold to interact with such a distinct target highlights a significant opportunity for drug repurposing and expanding its therapeutic applications. Further investigation is required to validate this interaction and to understand the structural requirements for potent and selective GABA-A receptor modulation, potentially opening up new avenues for treating central nervous system disorders.

Development of Targeted Delivery Systems for Enhanced Therapeutic Index

A key challenge in pharmacology is to maximize the therapeutic index of a drug, delivering it effectively to the target tissue while minimizing systemic exposure and associated side effects. The this compound molecule contains a hydrazide functional group, which is a versatile chemical handle for conjugation to drug delivery systems.

The hydrazide can react with aldehyde or ketone groups to form a hydrazone linkage. This type of covalent bond is often designed to be pH-sensitive, remaining stable at the physiological pH of blood (pH 7.4) but cleaving in the acidic microenvironment of tumors or intracellular compartments like endosomes and lysosomes. This strategy allows for the development of targeted delivery systems where a derivative of this compound could be attached to a nanocarrier, such as a liposome (B1194612) or polymer nanoparticle. The nanocarrier would circulate in the body and preferentially accumulate at the disease site (e.g., a tumor, due to the enhanced permeability and retention effect). Once there, the acidic environment would trigger the cleavage of the hydrazone linker, releasing the active drug in high concentration precisely where it is needed. While specific delivery systems for this compound have not yet been detailed in the literature, the chemical nature of its scaffold makes it an excellent candidate for such future advanced formulations.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。